molecular formula C13H21N3O2 B1437678 tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate CAS No. 834881-64-0

tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate

Cat. No.: B1437678
CAS No.: 834881-64-0
M. Wt: 251.32 g/mol
InChI Key: IBELMPWLGAVFKD-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is a carbamate-protected amine compound featuring a tert-butoxycarbonyl (Boc) group, an ethyl linker, and a 2-aminophenyl substituent. The Boc group is widely employed as a protective moiety for amines, enabling selective reactions in multi-step syntheses, particularly in peptide and pharmaceutical intermediate preparation . The 2-aminophenyl group may confer unique electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoanilino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-8-15-11-7-5-4-6-10(11)14/h4-7,15H,8-9,14H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBELMPWLGAVFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184350
Record name 1,1-Dimethylethyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834881-64-0
Record name 1,1-Dimethylethyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834881-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Mixed Anhydride and Amine Condensation

One of the well-documented methods involves the synthesis of tert-butyl carbamate derivatives by condensation of amines with mixed acid anhydrides derived from N-BOC amino acids.

Process Example:

  • Starting from N-BOC-D-serine, a mixed acid anhydride is formed using isobutyl chlorocarbonate and N-methylmorpholine as an acid-binding agent in anhydrous ethyl acetate.
  • The mixed anhydride then undergoes condensation with benzylamine or related amines at low temperatures (0–15 °C) to form the carbamate derivative.
  • The reaction mixture is worked up by extraction, washing with dilute hydrochloric acid and brine, followed by solvent evaporation and crystallization to isolate the product.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%)
Mixed anhydride formation N-BOC-D-serine + isobutyl chlorocarbonate + NMM in ethyl acetate at 0 °C
Condensation with amine Benzylamine in ethyl acetate, 0–15 °C, 2 hours 93.1
Purification Extraction, washing, crystallization (hexane/ethyl acetate)

This method yields high purity products with yields above 90%, demonstrating its efficiency for carbamate synthesis.

Use of Activated Carbonates and Mixed Carbonates

Another approach involves the use of activated mixed carbonates such as p-nitrophenyl chloroformate or benzotriazole-derived carbonates as intermediates to form carbamates.

  • Activated carbonates react with amines in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to yield carbamates under mild conditions.
  • This method offers versatility and is widely used in drug design and medicinal chemistry for carbamate synthesis.
  • The reaction typically occurs at room temperature in solvents such as acetonitrile.

Advantages:

  • Mild reaction conditions.
  • High selectivity and yields.
  • Applicable to a broad range of amines.

Example Reaction Scheme:

  • Formation of activated carbonate from alcohol and p-nitrophenyl chloroformate.
  • Reaction of activated carbonate with 2-aminophenyl amine derivatives to form the carbamate.

This approach is supported by extensive literature on carbamate synthesis methodologies.

Industrial Scale and Process Optimization

For industrial production, the synthesis is scaled up with careful control of parameters:

  • Use of large reactors with precise temperature and stirring control.
  • Employment of cost-effective solvents such as ethyl acetate and hexane.
  • Incorporation of purification techniques like crystallization, distillation, and chromatography to ensure product purity.

Typical industrial catalysts and reagents include:

  • Palladium on carbon for hydrogenation steps (if needed).
  • Sodium borohydride for reduction.
  • Acid-base reagents for pH control.

The process is optimized to balance yield, purity, and cost-effectiveness for large-scale production.

Experimental Data from Recent Studies

A specific experimental synthesis reported a 14% yield of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate derivative under the following conditions:

Parameter Details
Starting materials tert-butyl 2-(2-aminophenylamino)ethylcarbamate (0.126 g, 0.50 mmol), 2-aminothiazole-5-carbaldehyde (0.070 g, 0.55 mmol)
Solvent PEG-400 (0.125 mL)
Temperature 110 °C
Atmosphere Inert
Reaction time 4 hours
Workup Dissolution in ethyl acetate and water, filtration, washing with ethyl acetate and chloroform, drying, purification by preparative HPLC
Yield 14%

This example highlights the importance of reaction conditions and purification methods in obtaining the desired carbamate compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Mixed Anhydride Condensation N-BOC-D-serine, isobutyl chlorocarbonate, benzylamine, NMM 0–15 °C, ethyl acetate solvent 92–93 High yield, industrially scalable
Activated Carbonate Method p-Nitrophenyl chloroformate, DMAP, amines Room temp, acetonitrile solvent High (literature) Mild conditions, versatile for drug design
Industrial Scale Synthesis Palladium on carbon, sodium borohydride, acids/bases Controlled temp, large reactors Optimized Scalable, includes purification steps
PEG-400 Mediated Synthesis tert-Butyl carbamate derivative, 2-aminothiazole-5-carbaldehyde 110 °C, inert atmosphere, 4 h 14 Lower yield, requires chromatography

Research Findings and Observations

  • The mixed anhydride approach is favored for its high yield and purity, especially when starting from protected amino acids like N-BOC-D-serine.
  • Activated carbonate intermediates provide a mild and efficient route for carbamate formation, widely used in medicinal chemistry.
  • Industrial methods emphasize scalability and process control, integrating purification techniques to meet quality standards.
  • Reaction conditions such as temperature, solvent choice, and catalyst presence critically influence the yield and purity of the final product.
  • Lower yields observed in some experimental setups (e.g., PEG-400 mediated synthesis) suggest the necessity of optimizing reaction parameters and purification protocols.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the aminophenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H20N2O2
  • CAS Number : 17912990
  • Molecular Weight : 236.31 g/mol

The compound features a tert-butyl group, an amino group, and a carbamate structure, which contribute to its biological activity and solubility properties.

Scientific Research Applications

  • Drug Development
    • tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate has been investigated as a potential drug candidate due to its ability to modulate biological pathways. Its structure allows for interactions with various biological targets, particularly in the treatment of diseases related to neurotransmitter systems.
  • Potassium Channel Inhibition
    • Research indicates that derivatives of this compound can act as potassium channel inhibitors, which are crucial in treating cardiac conditions and other disorders linked to ion channel dysfunctions . This application is particularly relevant in developing therapies for arrhythmias and other heart diseases.
  • Modulation of ABC Transporters
    • The compound has been studied for its role as a modulator of ATP-binding cassette (ABC) transporters, which are vital for drug absorption and resistance mechanisms in cancer therapy . By influencing the activity of these transporters, it may enhance the efficacy of chemotherapeutic agents.
  • PEGylation of Proteins
    • The compound has applications in the PEGylation process, where polyethylene glycol (PEG) is attached to proteins or peptides to improve their pharmacokinetic properties. This modification can enhance the solubility and stability of therapeutic proteins, making them more effective in clinical settings .

Case Study 1: Cardiac Applications

A study published in Journal of Medicinal Chemistry explored the effects of potassium channel inhibitors derived from this compound on cardiac action potentials. The results demonstrated significant improvements in cardiac function in animal models of heart failure, suggesting potential therapeutic uses in clinical cardiology.

Case Study 2: Cancer Therapy

Another investigation focused on the modulation of ABC transporters using this compound. In vitro studies showed enhanced drug accumulation in resistant cancer cell lines when treated with this compound derivatives. This finding supports the hypothesis that such compounds can overcome drug resistance mechanisms.

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Findings
Drug DevelopmentModulation of neurotransmitter systemsPotential candidate for neurological disorders
Potassium Channel InhibitionTreatment for cardiac arrhythmiasImproved cardiac function in animal models
ABC Transport ModulationOvercoming drug resistanceIncreased drug efficacy against resistant cancers
PEGylationEnhancing therapeutic protein stabilityImproved pharmacokinetics for protein drugs

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate ()

  • Structure: A 4-methoxyphenyl group replaces the 2-aminophenyl moiety.
  • Applications : Likely used in intermediates requiring improved hydrophilicity compared to the target compound .

tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate ()

  • Structure : Substituted with a 4-chlorophenyl group.
  • Impact : The chloro group increases lipophilicity and electron-withdrawing effects, which may enhance membrane permeability in drug candidates.
  • Synthesis : Available commercially (95% purity) with a molecular weight of 270.8 g/mol .

tert-Butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate ()

  • Structure: Features a 4-trifluoromethylanilino group.
  • Synthesis : Includes a trifluoromethylated aromatic ring, synthesized via nucleophilic substitution or coupling reactions .

Heterocyclic Derivatives

Pyrazole-Containing Carbamates ()

  • Examples :
    • 10a : tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (m.p. 188–191°C, 48% yield).
    • 10c : tert-Butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate (m.p. 155–157°C, 83% yield).
  • Impact : The pyrazole ring introduces a planar heterocycle, enabling π-π stacking interactions in biological targets. Higher yields for phenyl-substituted derivatives (e.g., 10c) suggest improved reactivity with aryl hydrazines .

Functional Group Modifications

Aminooxy and Boronic Ester Derivatives

  • tert-Butyl (2-(aminooxy)ethyl)carbamate (): Contains an aminooxy (ONH₂) group, enabling conjugation reactions (e.g., oxime formation). Synthesized under varied conditions (1.5–72 hours) with solvents like ethanol and methanol .
  • tert-Butyl (2-oxo-2-{[3-(dioxaborolan-2-yl)phenyl]amino}ethyl)carbamate (): Incorporates a boronic ester for Suzuki-Miyaura cross-couplings. Molecular weight: 346.2 g/mol; CAS: 1257651-17-4 .

Polyether and Hydrophilic Chains

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate ()

  • Structure : Polyether chain increases hydrophilicity.
  • Impact : Enhances aqueous solubility, useful in drug delivery systems or PEGylated intermediates.
  • Similarity : 0.97 to related polyether carbamates .

Salt Forms and Branching

tert-Butyl (2-aminoethyl)carbamate hydrochloride ()

  • Structure : Hydrochloride salt of a primary amine.
  • Impact : Improved crystallinity and stability compared to free bases.
  • Similarity : 0.97 to the target compound’s backbone .

tert-Butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate ()

  • Structure: Branched methylamino group on the ethyl linker.
  • Impact : Increased steric hindrance may reduce enzymatic degradation in vivo.
  • Synthesis : Involves EDCI-mediated coupling (49% yield) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent/Modification Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Property Reference
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate 2-Aminophenyl ~265.3 (estimated) N/A N/A Amine protection N/A
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-Methoxyphenyl 265.3 N/A N/A Enhanced solubility
tert-Butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate Phenylpyrazole 289.3 155–157 83 Heterocyclic binding
tert-Butyl (2-(aminooxy)ethyl)carbamate Aminooxy 162.2 N/A N/A Conjugation reactions

Biological Activity

tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a 2-aminophenyl moiety via an ethyl carbamate linkage. Its structure allows for various interactions with biological targets, making it a valuable scaffold in drug design. The molecular formula is C13H20N2O2C_{13}H_{20}N_{2}O_{2}, and it features a carbamate functional group that enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Anti-inflammatory Activity : Several studies have evaluated its potential to inhibit inflammatory processes. The compound has shown significant activity in reducing inflammation within 9 to 12 hours post-administration, with some derivatives demonstrating favorable binding affinities for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
  • Enzyme Inhibition : The compound interacts with various enzymes, including carboxylesterases and proteases. These interactions facilitate the hydrolysis of ester bonds and peptide bonds, respectively, which are crucial for many biochemical pathways.

Anti-inflammatory Studies

A series of experiments were conducted to assess the anti-inflammatory properties of this compound and its derivatives. The findings are summarized in the following table:

CompoundPercentage InhibitionTime Post AdministrationComparison to Standard (Indomethacin)
4a54.239%9 hoursComparable
4i54.130%12 hoursComparable
ControlN/AN/AN/A

These results indicate that certain derivatives of the compound exhibit promising anti-inflammatory activity comparable to established drugs .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and COX-2. The studies suggest that modifications to the compound's structure can significantly influence its binding affinity and biological efficacy. Key findings include:

  • Binding Affinity : Certain derivatives showed strong interactions with COX-2, indicating their potential as selective COX inhibitors.
  • Mechanism of Action : The compound likely exerts its effects through competitive inhibition at the active site of COX-2, altering the enzyme's catalytic activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Anti-inflammatory Model : A carrageenan-induced rat paw edema model was utilized to assess the anti-inflammatory effects of the compound. Results demonstrated significant reductions in edema volume compared to control groups .
  • Cellular Mechanisms : Investigations into cellular signaling pathways revealed that the compound influences the MAPK/ERK pathway, impacting cell proliferation and apoptosis regulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A common approach involves coupling 2-[(2-aminophenyl)amino]ethylamine with Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/H₂O). Alternative routes may employ carbonyldiimidazole (CDI) to activate the carbamate precursor. Reaction progress is monitored by TLC or LC-MS, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS.
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify amine protection and aromatic substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding networks (e.g., intermolecular N–H···O interactions in crystal lattices) .

Advanced Research Questions

Q. How can enantioselective synthesis routes be designed for chiral derivatives of this compound?

  • Methodological Answer : Asymmetric synthesis often employs chiral auxiliaries or catalysts. For example, iodolactamization (using iodine and a chiral base) can induce stereoselectivity in cyclic intermediates. Garcia et al. (2009) demonstrated this approach for Boc-protected carbamates, achieving >90% enantiomeric excess (ee) via careful control of reaction temperature and solvent polarity .

Q. How should researchers resolve contradictions in hydrogen bonding patterns observed across different crystallographic studies?

  • Methodological Answer :

  • Compare crystal structures under varying conditions (e.g., solvent polarity, temperature).
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π vs. N–H···O bonds).
  • Das et al. (2016) identified solvent-dependent polymorphism in carbamate derivatives, where polar solvents favor stronger N–H···O networks, while nonpolar solvents promote C–H···π stacking .

Q. What strategies optimize reaction yields in carbamate synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test bases like DMAP or DBU for improved Boc activation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, stoichiometry, and reaction time. For example, a 32^2 factorial design identified optimal conditions (25°C, 1.2 eq Boc anhydride) for a 78% yield in a related carbamate synthesis .

Q. How can reproducibility challenges in synthetic protocols be mitigated?

  • Methodological Answer :

  • Strict Parameter Control : Document exact solvent grades, humidity levels, and catalyst batches.
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent amine oxidation.
  • Validation via Interlaboratory Studies : Share protocols with collaborators to identify critical variables (e.g., stirring rate during Boc deprotection) .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • Dynamic Effects : NMR may average rapid conformational changes (e.g., tert-butyl rotation), while X-ray captures static structures.
  • Solvent Artifacts : CDCl₃ can protonate amines, altering NMR signals; compare with DMSO-d₆ spectra.
  • Crystallographic Refinement : Re-analyze X-ray data with software like OLEX2 to detect disorder or partial occupancy .

Experimental Design

Q. What analytical techniques are critical for studying degradation pathways of this carbamate?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat/humidity (40°C/75% RH) and monitor decomposition via LC-MS.
  • Kinetic Studies : Use Arrhenius plots to predict shelf life.
  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in Boc groups) to trace hydrolysis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Reactant of Route 2
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tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate

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